N-(3-bromophenyl)ethanesulfonamide
Overview
Description
N-(3-bromophenyl)ethanesulfonamide is a chemical compound that falls into the class of aromatic sulfonamidesThe molecular formula of this compound is C8H10BrNO2S, and it has a molecular weight of 264.14 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-bromophenyl)ethanesulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromoaniline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)ethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation and reduction reactions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and mild bases.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in coupling reactions, with conditions including the use of organic solvents and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce complex aromatic compounds with extended conjugation .
Scientific Research Applications
N-(3-bromophenyl)ethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which N-(3-bromophenyl)ethanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-(Bromomethyl)phenyl)ethanesulfonamide: Similar in structure but with a bromomethyl group instead of a bromophenyl group.
3-Bromo-N-(ethylsulfonyl)aniline: Another name for N-(3-bromophenyl)ethanesulfonamide, highlighting its sulfonyl and aniline components.
4-(Bromophenyl)sulfonylphenyl Compounds: These compounds contain a bromophenyl group attached to a sulfonylphenyl moiety and have similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine and sulfonamide groups. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(3-bromophenyl)ethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-2-13(11,12)10-8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUYIFCIJBVGSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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